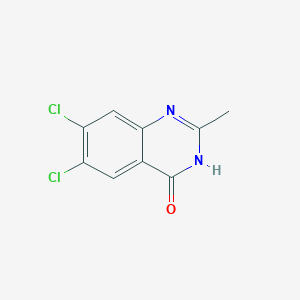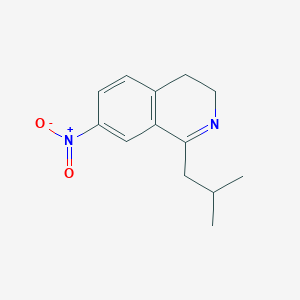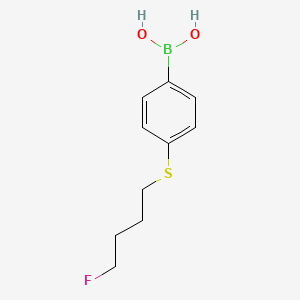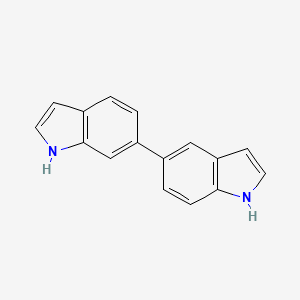
4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese besondere Verbindung zeichnet sich durch das Vorhandensein einer Ethylgruppe an Position 4, einer Propylgruppe an Position 3 und einer Pyridin-3-yl-Gruppe an Position 1 des Pyrazolrings aus. Die einzigartige Struktur der Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit β-Diketonen oder β-Ketoestern. Die Reaktion verläuft typischerweise unter sauren oder basischen Bedingungen, wobei häufig ein Katalysator erforderlich ist, um den Cyclisierungsprozess zu erleichtern.
Beispielsweise könnte ein möglicher Syntheseweg die Reaktion von 3-Ethyl-2,4-Pentandion mit Hydrazinhydrat in Gegenwart eines sauren Katalysators beinhalten, um den Pyrazolring zu bilden. Die anschließende Alkylierung mit 3-Brompyridin und Propylbromid unter basischen Bedingungen würde die gewünschte Verbindung ergeben.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung steigern. Zusätzlich werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrazolderivate führen.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride oder Sulfonylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyridinring einführen können.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Forschungen laufen, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Beispielsweise kann sie bestimmte Enzyme hemmen, die an entzündlichen Signalwegen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-propyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin
- 4-Ethyl-3-butyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin
- 4-Ethyl-3-propyl-1-(Pyridin-2-yl)-1H-pyrazol-5-amin
Einzigartigkeit
4-Ethyl-3-propyl-1-(Pyridin-3-yl)-1H-pyrazol-5-amin ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig. Das Vorhandensein sowohl von Ethyl- als auch von Propylgruppen sowie der Pyridin-3-yl-Gruppe verleiht im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften.
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
4-ethyl-5-propyl-2-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H18N4/c1-3-6-12-11(4-2)13(14)17(16-12)10-7-5-8-15-9-10/h5,7-9H,3-4,6,14H2,1-2H3 |
InChI-Schlüssel |
FTTQZDGARUDXDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=C1CC)N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)







